molecular formula C7H15NO B7870608 3-Isopropoxypyrrolidine

3-Isopropoxypyrrolidine

Cat. No.: B7870608
M. Wt: 129.20 g/mol
InChI Key: IYKVTPKGWBIZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxypyrrolidine is a chemical compound with the molecular formula C7H15NO. It is characterized by a pyrrolidine ring substituted with an isopropoxy group at the third position. This compound is a light yellow liquid and is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxypyrrolidine typically involves the reaction of pyrrolidine with isopropyl alcohol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with isopropyl bromide under basic conditions to form this compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Isopropoxypyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropoxypyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring’s structural flexibility allows it to fit into various binding sites, making it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxypyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The isopropoxy group enhances its lipophilicity and can influence its biological activity compared to other similar compounds .

Properties

IUPAC Name

3-propan-2-yloxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVTPKGWBIZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695762
Record name 3-[(Propan-2-yl)oxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016167-98-8
Record name 3-[(Propan-2-yl)oxy]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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